(S)-2-((R)-8-(2,4-dichlorophenyl)-2-hydroxyoctyl)-2-hydroxysuccinic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
SB-201076 is a potent inhibitor of ATP citrate-lyase, an enzyme that plays a crucial role in the metabolic pathways of glucose and lipid metabolism. This compound has garnered significant attention due to its potential therapeutic applications, particularly in the treatment of metabolic diseases and cancer .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of SB-201076 involves several key steps:
Wittig Reaction: The reaction of 2,4-dichlorobenzaldehyde with phosphonium bromide using sodium hydride in dimethyl sulfoxide produces 7-(2,4-dichlorophenyl)-6-heptenoic acid as a mixture of E and Z isomers.
Esterification: The esterification of the above product with methanol in the presence of sulfuric acid yields the corresponding ester.
Reduction: The ester is then reduced with diisobutylaluminum hydride to form an alcohol.
Hydrogenation: Subsequent hydrogenation over palladium on carbon gives 7-(2,4-dichlorophenyl)-1-heptanol.
Swern Oxidation: This compound is then oxidized to the corresponding aldehyde using Swern oxidation.
Oxime Formation: The aldehyde is converted to an oxime by reaction with hydroxylamine.
Cycloaddition: Treatment of the oxime with sodium hypochlorite and triethylamine generates an intermediate nitrile oxide, which undergoes a [3+2] cycloaddition with dimethyl itaconate to form an isoxazole.
Reductive Opening: The isoxazole is reductively opened by hydrogenation in the presence of Raney Nickel and boric acid to produce a hydroxyketone.
Further Reduction: The hydroxyketone is further reduced using sodium borohydride and cerium chloride in methanol to yield a dihydroxyester.
Saponification and Cyclization: The dihydroxyester is saponified with sodium hydroxide, followed by recrystallization and cyclization with hydrochloric acid in aqueous tetrahydrofuran to produce the target lactone.
Industrial Production Methods
The industrial production of SB-201076 follows similar synthetic routes but is optimized for large-scale production. This involves the use of automated reactors, continuous flow processes, and stringent quality control measures to ensure high yield and purity.
化学反応の分析
Types of Reactions
SB-201076 undergoes various chemical reactions, including:
Oxidation: Conversion of alcohols to aldehydes and ketones.
Reduction: Reduction of esters to alcohols and ketones to alcohols.
Substitution: Formation of oximes from aldehydes.
Cycloaddition: [3+2] cycloaddition to form isoxazoles.
Common Reagents and Conditions
Oxidation: Swern oxidation using oxalyl chloride and dimethyl sulfoxide.
Reduction: Diisobutylaluminum hydride, sodium borohydride, and cerium chloride.
Substitution: Hydroxylamine for oxime formation.
Cycloaddition: Sodium hypochlorite and triethylamine for nitrile oxide generation.
Major Products
The major products formed from these reactions include various intermediates such as 7-(2,4-dichlorophenyl)-6-heptenoic acid, 7-(2,4-dichlorophenyl)-1-heptanol, and the final lactone product, SB-201076 .
科学的研究の応用
SB-201076 has a wide range of scientific research applications:
Chemistry: Used as a tool compound to study the inhibition of ATP citrate-lyase and its effects on metabolic pathways.
Biology: Investigated for its role in modulating lipid and glucose metabolism in various cell types.
Medicine: Explored as a potential therapeutic agent for metabolic diseases such as diabetes, obesity, and non-alcoholic fatty liver disease.
作用機序
SB-201076 exerts its effects by inhibiting ATP citrate-lyase, an enzyme that catalyzes the conversion of citrate to acetyl-CoA and oxaloacetate. This inhibition disrupts the production of acetyl-CoA, a key precursor for lipid synthesis, thereby reducing lipid accumulation and promoting apoptosis in cancer cells. The molecular targets and pathways involved include the downregulation of lipid synthesis pathways and the induction of apoptotic signaling cascades .
類似化合物との比較
Similar Compounds
NDI-091143: An allosteric inhibitor of ATP citrate-lyase with similar inhibitory effects on lipid metabolism.
Uniqueness
SB-201076 is unique in its potent inhibition of ATP citrate-lyase and its ability to modulate both glucose and lipid metabolism. Its effectiveness in reducing lipid accumulation and inducing apoptosis in cancer cells sets it apart from other similar compounds .
特性
分子式 |
C18H24Cl2O6 |
---|---|
分子量 |
407.3 g/mol |
IUPAC名 |
(2S)-2-[(2R)-8-(2,4-dichlorophenyl)-2-hydroxyoctyl]-2-hydroxybutanedioic acid |
InChI |
InChI=1S/C18H24Cl2O6/c19-13-8-7-12(15(20)9-13)5-3-1-2-4-6-14(21)10-18(26,17(24)25)11-16(22)23/h7-9,14,21,26H,1-6,10-11H2,(H,22,23)(H,24,25)/t14-,18+/m1/s1 |
InChIキー |
NPZOIISFQXTCQN-KDOFPFPSSA-N |
異性体SMILES |
C1=CC(=C(C=C1Cl)Cl)CCCCCC[C@H](C[C@](CC(=O)O)(C(=O)O)O)O |
正規SMILES |
C1=CC(=C(C=C1Cl)Cl)CCCCCCC(CC(CC(=O)O)(C(=O)O)O)O |
同義語 |
SB 201076 SB-201076 SB201076 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。